rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
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Overview
Description
rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate: is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that can undergo cyclization to form the furo[2,3-c]pyrrole ring system. The formyl group can be introduced through formylation reactions, and the tert-butyl ester can be added via esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic compounds .
Biology and Medicine: In medicinal chemistry, rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is investigated for its potential as a pharmacophore. It can be modified to create analogs with potential therapeutic properties .
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes. It can be used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate
- tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Uniqueness: rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is unique due to its specific ring structure and the presence of a formyl group. This combination of features provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-3a-formyl-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-9-12(7-13,8-14)4-5-16-9/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1 |
InChI Key |
AAIUZRIXGSQHRI-JOYOIKCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCO2)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCO2)C=O |
Origin of Product |
United States |
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